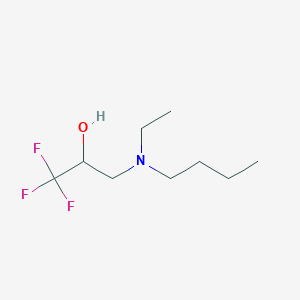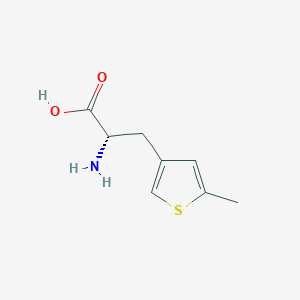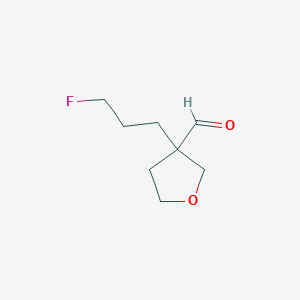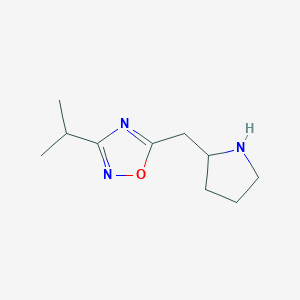
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is an organic compound that features a trifluoromethyl group, an amino group, and a hydroxyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with butyl ethyl amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control systems helps in maintaining the desired reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.
Scientific Research Applications
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Butyl(methyl)amino)-1,1,1-trifluoropropan-2-ol
- 3-(Butyl(propyl)amino)-1,1,1-trifluoropropan-2-ol
- 3-(Butyl(isopropyl)amino)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(Butyl(ethyl)amino)-1,1,1-trifluoropropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct physical and chemical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18F3NO |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-[butyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H18F3NO/c1-3-5-6-13(4-2)7-8(14)9(10,11)12/h8,14H,3-7H2,1-2H3 |
InChI Key |
PCQVAVBNPXDWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)







![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)



